Lipophilicity Tuning: LogP Advantage of the C₃F₇ Chain Over Trifluoroacetyl and Implications for Drug-Like Property Space
2-(Perfluorobutanoyl)cyclopentanone exhibits a computed XLogP3 of 2.8 [1], which is 1.3 log units higher than the LogP of 1.487 reported for the direct shorter-chain analogue 2-(trifluoroacetyl)cyclopentanone . This ΔLogP of ≈1.3 translates to an approximately 20-fold increase in octanol–water partition coefficient, placing the C₃F₇ compound closer to the empirical Lipinski logP sweet spot for oral bioavailability (logP 1–5) while the trifluoroacetyl analogue falls at the lower boundary. The TPSA remains nearly identical (34.14 Ų for the C₃F₇ compound [1] vs. 34.14 Ų for the trifluoroacetyl analogue ), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | 2-(Trifluoroacetyl)cyclopentanone, LogP = 1.487 (Chemsrc) |
| Quantified Difference | ΔLogP ≈ 1.3 (≈20-fold difference in P) |
| Conditions | Computed (XLogP3) vs. database-reported LogP; both derived via fragment-based algorithm |
Why This Matters
For medicinal chemistry and agrochemical programmes, the higher logP of the C₃F₇ derivative provides a broader operating window for balancing aqueous solubility and membrane permeability without needing to append additional hydrophobic fragments.
- [1] PubChem Compound Summary: 2-(Perfluorobutanoyl)cyclopentanone, CID 15019846; XLogP3 = 2.8, TPSA = 34.14 Ų. View Source
